6-Bromo-2,8-dimethylquinoline-4-carboxylic acid
Overview
Description
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid, also known as BDQ, is a synthetic compound that has gained attention due to its potential as a tuberculosis (TB) treatment. TB is a bacterial infection that affects the lungs and is responsible for millions of deaths worldwide. BDQ has shown promising results in preclinical and clinical trials as a potential treatment for drug-resistant TB.
Mechanism of Action
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid targets the mycobacterial ATP synthase, which is essential for the production of energy in TB bacteria. By inhibiting ATP synthase, this compound disrupts the energy metabolism of the bacteria, leading to its death. This unique mechanism of action makes this compound effective against drug-resistant TB strains that have developed resistance to other antibiotics.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in preclinical and clinical studies. In addition, it has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy. This compound has also been shown to have a long half-life, allowing for once-daily dosing.
Advantages and Limitations for Lab Experiments
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has several advantages for lab experiments. It has potent activity against drug-resistant TB strains and a low potential for drug-drug interactions. However, this compound is a synthetic compound that requires specialized synthesis techniques, making it more difficult to obtain than other antibiotics.
Future Directions
There are several future directions for research on 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid. One area of research is the development of combination therapies that include this compound. Another area of research is the optimization of dosing regimens to improve the efficacy of this compound. Finally, there is a need for further research on the safety and efficacy of this compound in pediatric populations.
Conclusion
This compound is a synthetic compound with potent activity against drug-resistant TB strains. Its unique mechanism of action makes it an attractive candidate for combination therapy. While there are limitations to its use in lab experiments, this compound has shown promising results in preclinical and clinical studies as a potential TB treatment. Further research is needed to fully understand its safety and efficacy in different populations.
Scientific Research Applications
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has been extensively studied for its potential as a TB treatment. In vitro studies have shown that this compound has potent activity against drug-resistant strains of TB, including multidrug-resistant and extensively drug-resistant TB. In addition, this compound has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy.
properties
IUPAC Name |
6-bromo-2,8-dimethylquinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-6-3-8(13)5-9-10(12(15)16)4-7(2)14-11(6)9/h3-5H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXUJKRNHOZHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.